molecular formula C27H25N5O5 B11272668 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11272668
M. Wt: 499.5 g/mol
InChI Key: FOKFEICGUMBLMW-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the benzodioxol and phenylpiperazine moieties. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H25N5O5

Molecular Weight

499.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2

InChI Key

FOKFEICGUMBLMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4

Origin of Product

United States

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